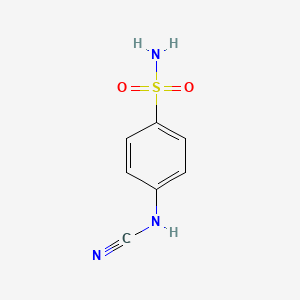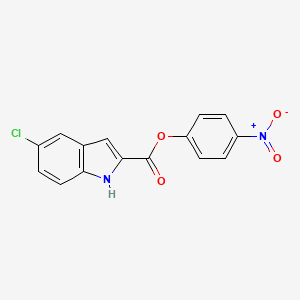
p-Nitrophenyl 5-chloroindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 5-chloroindole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a 5-chloroindole core with a 4-nitrophenyl ester group at the 2-position, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of 4-nitrophenyl 5-chloroindole-2-carboxylate typically involves the esterification of 5-chloroindole-2-carboxylic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with more efficient purification processes.
Chemical Reactions Analysis
4-nitrophenyl 5-chloroindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitrophenyl 5-chloroindole-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 5-chloroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-nitrophenyl 5-chloroindole-2-carboxylate can be compared with other similar indole derivatives, such as:
5-chloroindole-2-carboxylic acid: Lacks the nitrophenyl ester group and has different chemical properties and biological activities.
4-nitrophenyl indole-2-carboxylate: Similar structure but without the chlorine substitution, leading to different reactivity and applications.
5-bromoindole-2-carboxylate: Contains a bromine atom instead of chlorine, which can affect its chemical behavior and biological effects. The uniqueness of 4-nitrophenyl 5-chloroindole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
365996-91-4 |
|---|---|
Molecular Formula |
C15H9ClN2O4 |
Molecular Weight |
316.69 g/mol |
IUPAC Name |
(4-nitrophenyl) 5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-1-6-13-9(7-10)8-14(17-13)15(19)22-12-4-2-11(3-5-12)18(20)21/h1-8,17H |
InChI Key |
ZWHCMCGIGXREEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
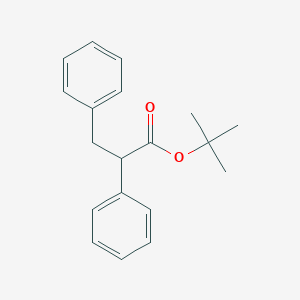
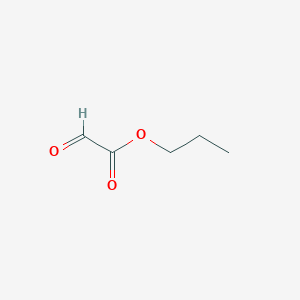
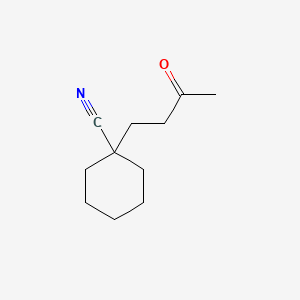
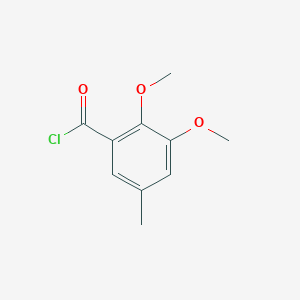
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
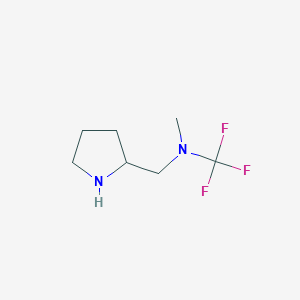
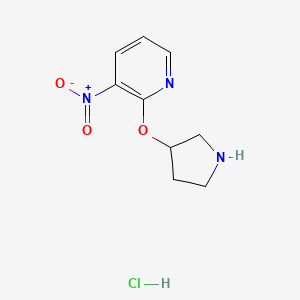

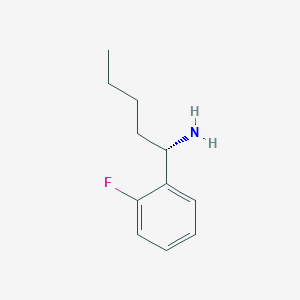
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
